molecular formula C17H21NO2 B8165608 3-(Benzyloxy)-4-isobutoxyaniline

3-(Benzyloxy)-4-isobutoxyaniline

Cat. No.: B8165608
M. Wt: 271.35 g/mol
InChI Key: XNGRFCJIWCKQHR-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-isobutoxyaniline is an aromatic amine derivative featuring a benzene ring substituted with a benzyloxy group at position 3, an isobutoxy group at position 4, and an amine (-NH₂) group at position 1. This compound is of interest in pharmaceutical and materials science due to its dual ether and amine functionalities, which influence its electronic, steric, and reactive properties.

Properties

IUPAC Name

4-(2-methylpropoxy)-3-phenylmethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13(2)11-19-16-9-8-15(18)10-17(16)20-12-14-6-4-3-5-7-14/h3-10,13H,11-12,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGRFCJIWCKQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-isobutoxyaniline typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using reducing agents such as iron filings and hydrochloric acid.

    Alkylation: Aniline is alkylated with benzyl chloride to form N-benzylaniline.

    Etherification: N-benzylaniline undergoes etherification with isobutyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-isobutoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or isobutoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(Benzyloxy)-4-isobutoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-isobutoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Positions) Key Functional Groups
This compound Benzene Benzyloxy (3), Isobutoxy (4) Amine (1), Ethers (3,4)
3-(Benzyloxy)pyridin-2-amine (3BPA) Pyridine Benzyloxy (3) Amine (2), Ether (3)
4-(Isobutoxy)aniline Benzene Isobutoxy (4) Amine (1), Ether (4)
3,4-Diethoxybenzylamine Benzene Ethoxy (3,4) Amine (side chain)

Electronic and Thermodynamic Properties

Studies using density functional theory (DFT) on 3BPA (a pyridine-based analog) revealed temperature-dependent conformational flexibility and electronic properties . For this compound, computational models predict:

  • Higher lipophilicity compared to 4-(Isobutoxy)aniline due to the additional benzyloxy group.
  • Reduced solubility in polar solvents relative to 3,4-diethoxybenzylamine, as bulkier isobutoxy and benzyloxy groups hinder solvation.
  • Thermal stability : The benzyloxy group may enhance stability at elevated temperatures (>600 K), as seen in 3BPA under DFT simulations .

Performance in Computational Models

Recent machine learning frameworks like Allegro , which excel in atomistic dynamics, have been applied to predict properties of benzyloxy- and alkoxy-substituted amines . Key findings include:

  • Single-layer Allegro models outperform traditional message-passing neural networks in simulating conformational changes for 3BPA at 300–1200 K .
  • Extrapolating these results, this compound may exhibit similar temperature-dependent dynamics, but validation requires targeted DFT datasets.

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